

Technical Support Center: Validating Anti-Mps1/TTK Antibodies for Western Blot

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Compound of Interest

Compound Name: TC-Mps1-12

Cat. No.: B611252

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This technical support center provides guidance for researchers, scientists, and drug development professionals on validating an anti-Mps1/TTK antibody for use in Western blotting. It is important to clarify that **TC-Mps1-12** is a potent and selective small molecule inhibitor of the Mps1 kinase, not an antibody.[1][2][3] This guide will therefore focus on the validation of commercially available antibodies against the Mps1 protein (also known as TTK), a common application in studies involving Mps1 inhibitors like **TC-Mps1-12**.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected molecular weight of Mps1/TTK in a Western blot?

A1: The human Mps1/TTK protein is a dual-specificity protein kinase with a predicted molecular mass of approximately 97 kDa.[4] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications. Some recombinant tagged versions of the protein may have a higher molecular weight, for example, a full-length tagged recombinant TTK/Mps1 protein can have an expected molecular weight of 130 kDa.

Q2: I am not getting any signal for Mps1/TTK on my Western blot. What could be the issue?

A2: There are several potential reasons for a lack of signal. Consider the following:

- **Protein Expression:** Mps1/TTK is most highly expressed in rapidly dividing cells, such as in tumors or the testis. Ensure your chosen cell line or tissue expresses sufficient levels of the

protein. For low-abundance targets, you may need to load more protein (20-40 µg of cell lysate per lane is a common recommendation).[5][6]

- **Antibody Dilution:** The primary antibody concentration may be too low. Always refer to the manufacturer's datasheet for the recommended starting dilution and optimize from there.[7][8]
- **Transfer Issues:** Small proteins can pass through the membrane, while large proteins may not transfer efficiently. You can check the transfer efficiency by staining the membrane with Ponceau S before blocking.[9][10]
- **Inactive Reagents:** Ensure that your secondary antibody and ECL substrate are not expired and have been stored correctly. Sodium azide, a common preservative, inhibits HRP activity and should not be present in wash buffers or antibody diluents.[9][11]

Q3: I see multiple bands on my Western blot. How can I determine which one is specific to Mps1/TTK?

A3: The presence of multiple bands can be due to several factors:

- **Protein Degradation:** If you observe bands at a lower molecular weight than expected, it could be due to the degradation of the Mps1/TTK protein. Ensure you use fresh samples and protease inhibitors during sample preparation.[6][9]
- **Post-Translational Modifications:** Mps1/TTK is a kinase and is subject to phosphorylation, which can sometimes lead to shifts in migration or the appearance of multiple bands.
- **Non-specific Antibody Binding:** The primary or secondary antibodies may be binding to other proteins in the lysate. To reduce non-specific binding, try increasing the stringency of your washes, optimizing the blocking conditions (e.g., using 5% non-fat dry milk or BSA), and titrating your antibody concentrations.[6][11]
- **Positive and Negative Controls:** Use a positive control (e.g., a cell line known to express Mps1/TTK or a recombinant protein) and a negative control (e.g., a cell line with known low expression or siRNA-mediated knockdown of Mps1/TTK) to confirm the specificity of your antibody.[8][9]

Q4: My background is very high, making it difficult to see my bands. How can I reduce the background?

A4: High background can obscure your results. Here are some tips to reduce it:

- **Blocking:** Ensure you are blocking the membrane for a sufficient amount of time (typically 1 hour at room temperature) with an appropriate blocking agent.[\[5\]](#)[\[10\]](#)[\[12\]](#)
- **Washing:** Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a detergent like Tween 20 (at 0.05-0.1%) in your wash buffer can help.[\[9\]](#)[\[11\]](#)
- **Antibody Concentration:** High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentrations.[\[11\]](#)
- **Membrane Handling:** Always handle the membrane with clean forceps and ensure it does not dry out at any point during the procedure.[\[9\]](#)[\[11\]](#)

Quantitative Data Summary

For optimal results, it is crucial to use the antibody at the recommended dilution. Below is a summary of starting dilutions for commercially available anti-Mps1/TTK antibodies. Note that these are starting recommendations and may require optimization for your specific experimental conditions.

Antibody	Host	Type	Application	Recommended Starting Dilution	Reference
Anti-TTK/Mps1 [N1]	Mouse	Monoclonal	WB	2 µg/mL	[8]
Anti-TTK/Mps1 (A14012)	Rabbit	Polyclonal	WB	1:1,000 - 1:5,000	[7]
Anti-Mps1 (ab11108)	Mouse	Monoclonal	WB	Not specified	

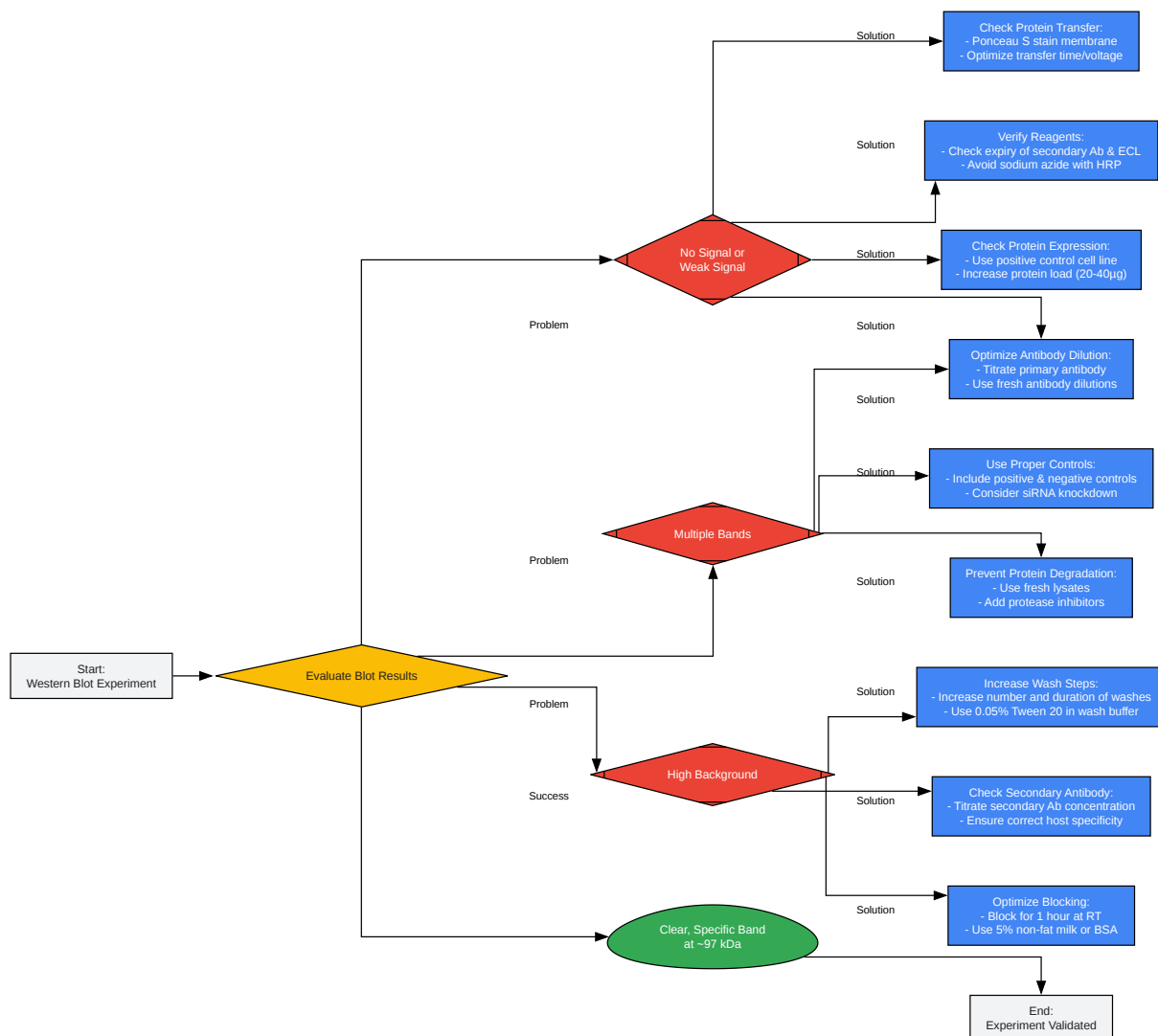
Detailed Experimental Protocol for Western Blotting of Mps1/TTK

This protocol is a general guideline and may need to be optimized for your specific antibody and experimental setup.

- Sample Preparation (Cell Lysates)**
 - Wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail.[10][13]
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10][13]
 - Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer**
 - Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
 - Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for optimal results.[5]
- Immunodetection**
 - Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
 - Incubate the membrane with the primary anti-Mps1/TTK antibody at the optimized dilution in blocking buffer

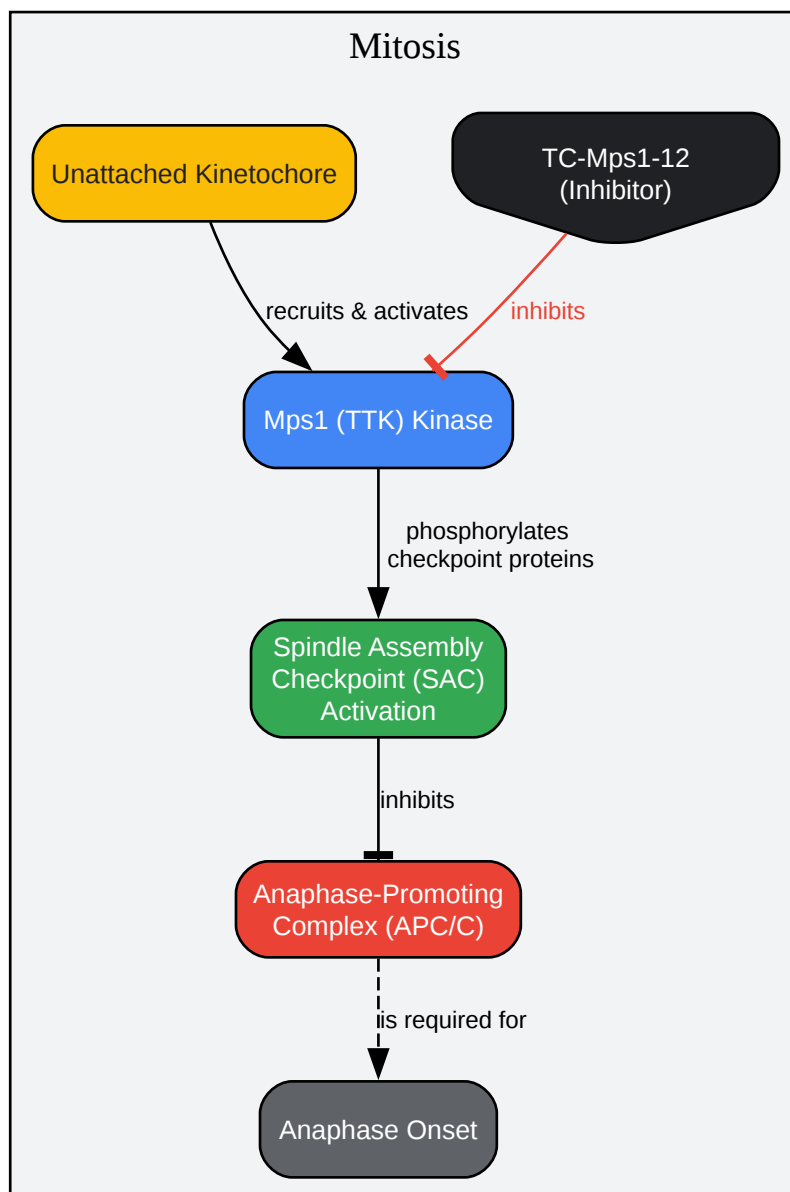
overnight at 4°C with gentle agitation.[12] c. Wash the membrane three to four times for 5-10 minutes each with TBST.[12][14] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12] e. Wash the membrane again three to four times for 5-10 minutes each with TBST. f. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[14] g. Capture the chemiluminescent signal using a CCD imager or X-ray film.

Visualizations



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Caption: A troubleshooting workflow for identifying and resolving common issues in Western blotting.



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Caption: Simplified diagram of the Mps1 kinase role in the Spindle Assembly Checkpoint.

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